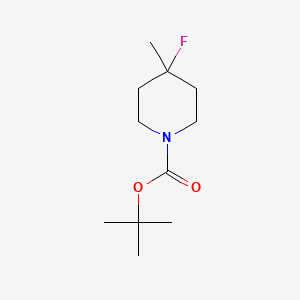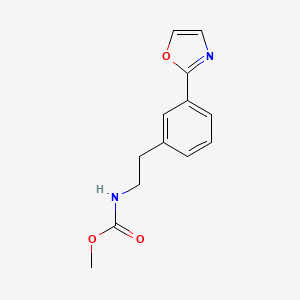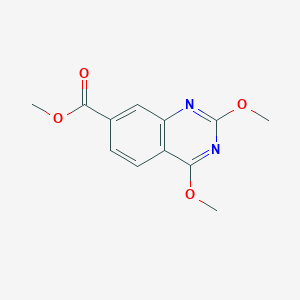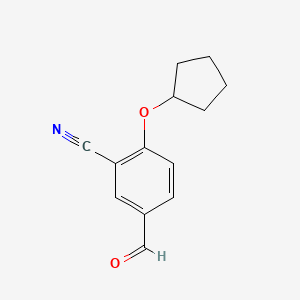
2-(Cyclopentyloxy)-5-formylbenzonitrile
Overview
Description
Scientific Research Applications
Corrosion Inhibition and Material Science Applications
- Corrosion Inhibition: Derivatives of benzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds show promising results in protecting metals against corrosion, suggesting potential applications in material science and engineering Verma, Quraishi, & Singh, 2015.
Pharmaceutical and Cancer Research
- Cancer Therapy: A family of Iron(II)-Cyclopentadienyl compounds, incorporating various benzonitrile derivatives, demonstrated strong activity against colorectal and triple-negative breast cancer cells. This indicates the relevance of benzonitrile derivatives in developing new anticancer agents Pilon et al., 2020.
Synthetic Chemistry and Methodology
- Synthetic Methodologies: Research into the synthesis of complex organic structures, such as 2,3-diarylisoindolin-1-ones, through cascade reactions involving 2-formylbenzonitriles, showcases the versatility of these compounds in constructing pharmacologically relevant molecules. These methodologies offer pathways for creating diverse chemical entities, potentially including "2-(Cyclopentyloxy)-5-formylbenzonitrile" for various applications Liu et al., 2017.
Advanced Materials and Organic Frameworks
- Covalent Organic Frameworks (COFs): The development of crystalline covalent organic frameworks with hydrazone linkages, through the condensation of compounds related to benzonitriles, highlights the potential for using "2-(Cyclopentyloxy)-5-formylbenzonitrile" in creating new materials. These materials are characterized by high crystallinity, chemical and thermal stability, and permanent porosity, suitable for applications in gas storage, separation, and catalysis Uribe-Romo et al., 2011.
Future Directions
properties
IUPAC Name |
2-cyclopentyloxy-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-8-11-7-10(9-15)5-6-13(11)16-12-3-1-2-4-12/h5-7,9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYECNHLUXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-formylbenzonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

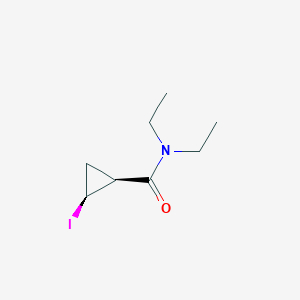
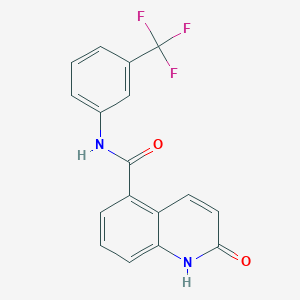
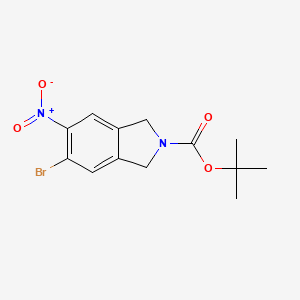
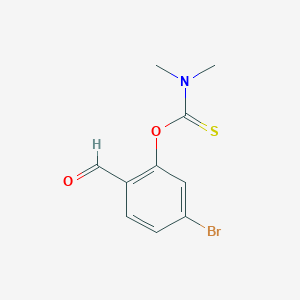
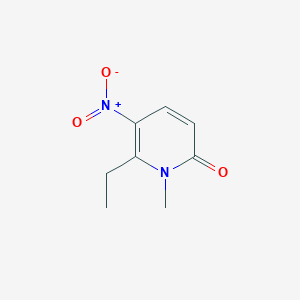
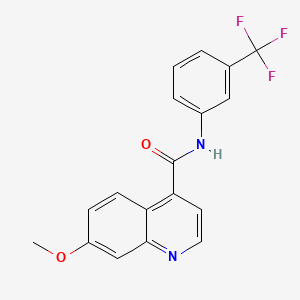
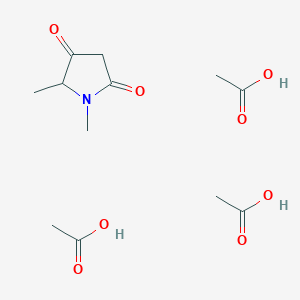
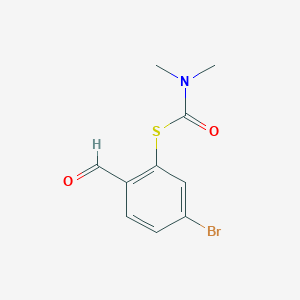
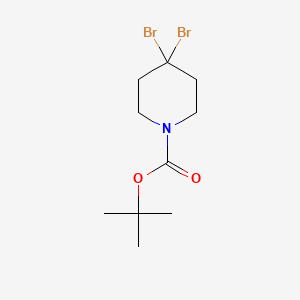
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
